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Executive Summary

Bleximenib (JNJ-75276617) is a potent, selective, and orally bioavailable small molecule
inhibitor targeting the critical protein-protein interaction between menin and histone-lysine N-
methyltransferase 2A (KMT2A, also known as MLL1).[1][2] This interaction is a key
dependency for the survival and proliferation of leukemic cells harboring KMT2A gene
rearrangements (KMT2Ar) or nucleophosmin 1 (NPM1) mutations.[1][2] By disrupting this
complex, bleximenib effectively downregulates the expression of oncogenic genes, such as
MEIS1 and HOX gene clusters, leading to cell differentiation and impaired proliferation of
leukemic blasts.[1][3] Preclinical and clinical studies have demonstrated significant anti-
leukemic activity and a manageable safety profile for bleximenib, both as a monotherapy and
in combination with other anti-leukemia agents, establishing it as a promising therapeutic
strategy for these genetically defined acute leukemias.[4][5]

Core Mechanism of Action

In normal hematopoiesis, the menin-KMT2A complex plays a role in regulating gene
transcription.[6] However, in the context of KMT2Ar or NPM1-mutated (NPM1m) acute myeloid
leukemia (AML), this interaction becomes aberrant and essential for driving the leukemogenic
program.[6][7]
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e In KMT2Ar Leukemia: Chromosomal translocations involving the KMT2A gene produce
fusion proteins. Menin acts as a critical scaffolding protein that tethers these KMT2A fusion
proteins to chromatin at specific gene loci.[1]

e In NPM1m Leukemia: The mutated NPML1 protein also relies on the menin-KMT2A
interaction to drive the expression of genes responsible for maintaining the leukemic state.[1]

[2]

This aberrant complex leads to the sustained expression of key downstream target genes,
including the HOXA gene cluster and MEIS1, which block hematopoietic differentiation and
promote leukemic cell proliferation.[1][3]

Bleximenib binds directly to the menin protein in a unique binding pocket, distinct from some
other menin inhibitors, which physically prevents its interaction with KMT2A or KMT2A fusion
proteins.[1][2] This disruption displaces the complex from chromatin, leading to the
downregulation of target gene expression, which in turn induces myeloid differentiation and
inhibits tumor growth.[1][8]

Signaling Pathway Diagram
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Caption: The Menin-KMT2A signaling pathway in normal and leukemic states, and the
mechanism of Bleximenib.

Quantitative Data
Preclinical Activity

Bleximenib demonstrates potent and selective inhibition of the menin-KMT2A interaction,
translating to robust anti-proliferative activity in relevant cellular models.

Cell Lines /
Parameter Value . Reference
Conditions
o o ) Sub to double-digit nM ) )
Binding Affinity (Ki) Wild-Type (WT) Menin  [1]
range
KMT2Ar (MOLM-13,
Antiproliferative Potent across multiple  MV4-11) and NPM1c e
Activity cell lines (OCI-AML3) AML cell
lines
Engineered AML cells
] ] ) o with MEN1M327I or
Resistance Profile Retains potent activity [11[2]
MEN1T349M
mutations

Kinase panel (n=109)

and
. No significant activity
Selectivity o receptor/transporter [1]
(>50% inhibition)
panel (n=52) at 1-10
Y

Clinical Efficacy: Monotherapy (cAMeLot-1 Trial)

The Phase 1/2 cAMeLot-1 study (NCT04811560) evaluated bleximenib monotherapy in
patients with relapsed/refractory (R/R) acute leukemia with KMT2A or NPM1 alterations.[4][9]
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Efficacy
. 45 mg BID 90/100 mg BID 150 mg BID Reference

Endpoint
Overall
Response Rate 36.4% - 39% 47.6% - 50% 50% - 55.0% [4161911101
(ORR)
Composite
Complete 18.2% - 23% 33.3% - 40% 40.0% [4][9][10]
Response (cCR)
CR/CRh Rate 18.2% - 23% 33.3% - 35% 30% - 40.0% [4119]
Median Time to 1.4 months (30

] 1.5 months 1.0 month [4119]
First Response days)
Median Duration
of Response - 6.4 months - [9]

(90/100 mg)

Note: Response rates can vary slightly between different data cut-offs and analyses presented
at conferences.

The recommended Phase 2 dose (RP2D) was determined to be 100 mg BID, with a 50 mg BID
step-up for the first 14 days, based on an optimal balance of safety, efficacy, and
pharmacodynamic activity.[4][6][11]

Clinical Efficacy: Combination Therapy (ALE1002 Trial)

The Phase 1b ALE1002 study (NCT05453903) is evaluating bleximenib in combination with
other AML-directed therapies.[5][6]

Bleximenib + Venetoclax + Azacitidine (VEN + AZA)[5][6]
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Overall Response Rate

Patient Population
(ORR)

Composite Complete
Response (cCR)

Newly Diagnosed (ND) AML
(n=20)

90.0%

75.0%

Relapsed/Refractory (R/R)
AML (n=22)

81.8% - 82%

59.0% - 59.1%

Bleximenib + Intensive Chemotherapy (7+3)[4]

Overall Response Rate

Patient Population
(ORR)

Composite Complete
Remission (CRc)

Newly Diagnosed (ND) AML, fit
for IC (n=21)

5%

86%

Clinical Safety & Tolerability

Bleximenib has demonstrated a manageable safety profile. The most common treatment-

related adverse events (TRAES) are summarized below.

Monotherapy (cAMeLot-1, 90/100 mg BID)[4][6]

Adverse Event Grade 23 Incidence
Thrombocytopenia 9.7% - 31.5%
Neutropenia 3.2% - 25.3%

Anemia 26.7%

Febrile Neutropenia 18.5%

Differentiation Syndrome (DS) 6.5% - 14.4%

Note: Incidence ranges reflect data from different reports and patient populations.

Combination Therapy (with VEN+AZA, RP2D)[5]
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Adverse Event All-Grade Incidence Grade 23 Incidence
Nausea 65%

Thrombocytopenia 61% 59%

Neutropenia 59% 59%

Anemia 49% 49%

Differentiation Syndrome (DS) 4%

Importantly, no cardiac safety signal of QTc prolongation has been observed.[5][6]
Differentiation syndrome, a known class effect of differentiating agents, is observed but is
generally low-grade and manageable.[6][12]

Key Experimental Protocols
Preclinical: Chromatin Immunoprecipitation (ChiP)
Assay

This protocol is used to assess the binding of menin to the promoters of its target genes and
the displacement of the complex by bleximenib.

Methodology Workflow:

o Cell Treatment: Treat KMT2A-r or NPM1c AML cells (e.g., MOLM-14) with DMSO (vehicle
control) or varying concentrations of bleximenib for a specified time (e.g., 48 hours).[1]

o Cross-linking: Cross-link proteins to DNA using formaldehyde.

e Cell Lysis & Sonication: Lyse cells and shear chromatin into small fragments using
sonication.

e Immunoprecipitation: Incubate sheared chromatin with an antibody specific to menin to pull
down menin-bound DNA fragments.

» Reverse Cross-linking & DNA Purification: Reverse the cross-links and purify the
immunoprecipitated DNA.
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e Quantitative PCR (gPCR): Perform gPCR using primers specific to the promoter regions of
target genes (e.g., MEIS1, HOXA9, HOXA10) to quantify the amount of menin-bound DNA.

[1]

e Analysis: Compare the amount of amplified DNA from bleximenib-treated samples to
DMSO-treated samples to determine the reduction in menin binding.

ChIP Assay Workflow Diagram

1. Treat AML Cells
(Bleximenib vs DMSO)

l

2. Cross-link Proteins
to DNA (Formaldehyde)

l

3. Lyse Cells & Shear
Chromatin (Sonication)

l

4. Immunoprecipitate
with anti-Menin Ab

l

5. Reverse Cross-links
& Purify DNA

l

6. gPCR with Primers for
MEIS1, HOXA9 promoters

l

7. Analyze Data:
Quantify Reduction in
Menin Binding
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Caption: Workflow for a Chromatin Immunoprecipitation (ChlIP) assay.

Preclinical: Primary AML Cell Culture and Differentiation
Assay

This protocol assesses the effect of bleximenib on the proliferation and differentiation of

primary patient-derived AML cells.[3]

Methodology Workflow:

Sample Processing: Thaw cryopreserved primary AML mononuclear cells. Resuspend in
newborn calf serum supplemented with DNase |, MgSO4, and heparin.[3]

Co-culture Setup: Plate cells in Gartner medium supplemented with cytokines (G-CSF, TPO,
IL-3) onto a confluent monolayer of MS5 stromal cells pre-treated with mitomycin C.[3]

Treatment: Treat cells with DMSO or escalating concentrations of bleximenib (e.g., 0.03,
0.30, 3.00 uM) for 14 days. Add fresh medium and inhibitor at day 7.[3]

Flow Cytometry Staining: At days 7 and 14, harvest cells and stain with a panel of
fluorescently-conjugated antibodies to identify cell populations and differentiation markers
(e.g., CD45, CD117 for blasts, CD11b for myeloid differentiation). Use a viability dye like
DAPL.[3]

Data Acquisition & Analysis: Acquire data on a flow cytometer. Analyze the percentage of
viable leukemic blasts and the expression of differentiation markers to assess drug efficacy.

[3]

Clinical Trial Protocol: Phase 1 Dose Escalation

This protocol outlines the design of the dose-finding portion of the cAMeLot-1 (NCT04811560)
and ALE1002 (NCT05453903) studies.

Methodology Workflow:
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» Patient Eligibility: Enroll patients with relapsed/refractory acute leukemia with confirmed
KMT2A rearrangements or NPM1 mutations.[9]

» Study Design: Patients receive bleximenib orally on a 28-day cycle.[9][13]
e Dose Escalation:

o Monotherapy (cAMeLot-1): Employ a step-up dosing strategy to mitigate the risk of
differentiation syndrome. For the RP2D, patients start at 50 mg BID for 14 days, then
escalate to 100 mg BID.[9][11]

o Combination (ALE1002): Bleximenib is introduced after the start of partner agents (e.g.,
after venetoclax ramp-up).[13]

» Safety Monitoring: Monitor patients for adverse events (AEs), graded using CTCAE v5.0.
Dose-limiting toxicities (DLTs) are assessed to determine the maximum tolerated dose.[9][11]

o Efficacy Assessment: Investigator-assessed responses are evaluated based on modified
ELN 2017 criteria.[9]

o Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling: Collect samples to evaluate drug
exposure and target engagement (e.g., modulation of MEIS1 expression in bone marrow).[9]
[11]

Clinical Trial Dose Escalation Diagram
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Caption: Logical flow of a Phase 1 dose-escalation clinical trial.
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Conclusion and Future Directions

Bleximenib has emerged as a highly promising targeted therapy for acute leukemias
characterized by KMT2A rearrangements or NPM1 mutations. Its potent and selective
mechanism of action, which restores normal differentiation programming, has translated into
compelling clinical activity in heavily pre-treated patient populations. The determination of a
well-tolerated and effective RP2D allows for further investigation in ongoing Phase 2 and 3
trials.[5][11]

Future research will focus on:

o Expanding to Frontline Therapy: Evaluating bleximenib in combination with standard-of-care
agents in newly diagnosed patients.[6]

o Overcoming Resistance: Further characterizing potential resistance mechanisms and
developing strategies to overcome them.

e Broadening Indications: Exploring activity in other hematologic malignancies that may be
dependent on the menin-KMT2A interaction.

o Biomarker Development: Identifying biomarkers that can predict response or resistance to
therapy.

The development of bleximenib represents a significant advance in the precision medicine
approach to treating acute leukemia, offering a novel therapeutic option for patients with
historically poor outcomes.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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